N-Boc-4-carboxy-Mephedrone Methyl Ester N-Boc-4-carboxy-Mephedrone Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203462
InChI:
SMILES:
Molecular Formula: C₁₇H₂₃NO₅
Molecular Weight: 321.37

N-Boc-4-carboxy-Mephedrone Methyl Ester

CAS No.:

Cat. No.: VC0203462

Molecular Formula: C₁₇H₂₃NO₅

Molecular Weight: 321.37

* For research use only. Not for human or veterinary use.

N-Boc-4-carboxy-Mephedrone Methyl Ester -

Specification

Molecular Formula C₁₇H₂₃NO₅
Molecular Weight 321.37

Introduction

Chemical Structure and Properties

N-Boc-4-carboxy-Mephedrone Methyl Ester is characterized by a molecular formula of C₁₇H₂₃NO₅ and a molecular weight of 321.4 g/mol . The compound features three key structural elements: the mephedrone core structure, an N-Boc (tert-butyloxycarbonyl) protecting group on the nitrogen, and a methyl ester functionality at the 4-position of the aromatic ring. Its IUPAC name is methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]benzoate .

The physicochemical properties of this compound reflect its modified structure:

PropertyValueReference
Molecular FormulaC₁₇H₂₃NO₅
Molecular Weight321.37-321.4 g/mol
Physical StateSolid
XLogP3-AA2.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Topological Polar Surface Area72.9 Ų
Complexity446
Undefined Atom Stereocenter Count1

The presence of an N-Boc protecting group and methyl ester functionality significantly alters the compound's polarity and lipophilicity compared to unmodified mephedrone or its primary metabolites. These modifications enhance its stability in certain chemical environments while potentially affecting its pharmacokinetic properties.

Relationship to Mephedrone and Its Metabolites

Mephedrone Background

Mephedrone (4-methylmethcathinone) is a synthetic stimulant belonging to the cathinone class with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.247 g/mol . It produces stimulant effects similar to amphetamines and exerts its effects primarily through interactions with monoamine transporters, including dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Metabolic Pathway of Mephedrone

Mephedrone undergoes extensive metabolism in the body, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme . The metabolic pathways of mephedrone include:

  • N-demethylation (producing nor-mephedrone)

  • Reduction of the ketone moiety (producing dihydro-mephedrone)

  • Oxidation of the tolyl group (producing hydroxytolyl-mephedrone and 4-carboxy-mephedrone)

The 4-carboxy-mephedrone metabolite is particularly significant as it represents the terminal product of the benzylic oxidation pathway and has been found to be one of the most abundant metabolites in urine samples from mephedrone users .

Metabolic PathwayResulting MetaboliteActivity at TransportersReference
N-demethylationNor-mephedroneRetains activity at DAT/NET
Ketone reductionDihydro-mephedroneRetains activity at DAT/NET
Tolyl oxidation4-OH-mephedrone → 4-COOH-mephedroneSignificantly reduced activity

Figure 7 from reference illustrates that metabolites resulting from N-demethylation and reduction retain activity at monoamine transporters, while benzylic oxidation leading to 4-COOH-MC (4-carboxy-mephedrone) produces inactive metabolites at DAT, NET, and SERT.

Significance of N-Boc-4-carboxy-Mephedrone Methyl Ester

N-Boc-4-carboxy-Mephedrone Methyl Ester represents a doubly protected form of the 4-carboxy-mephedrone metabolite. The N-Boc protection shields the secondary amine, while the methyl ester protects the carboxylic acid function . These modifications serve several purposes:

  • Enhanced stability in chemical and biological environments

  • Increased lipophilicity, potentially affecting membrane permeability

  • Protection during synthetic procedures

  • Modified pharmacological properties compared to the parent metabolite

Comparative Analysis with Related Compounds

Structural Comparison

The following table compares N-Boc-4-carboxy-Mephedrone Methyl Ester with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
N-Boc-4-carboxy-Mephedrone Methyl EsterC₁₇H₂₃NO₅321.37N-Boc protection, methyl ester
MephedroneC₁₁H₁₅NO177.254-methyl group, secondary amine
4-Carboxy-MephedroneC₁₁H₁₃NO₃207.23Carboxylic acid at 4-position
4-Carboxy-Mephedrone HClC₁₁H₁₄ClNO₃243.68Hydrochloride salt form
4-OH-MephedroneC₁₁H₁₅NO₂193.24Hydroxyl group at 4-position
Dihydro-4-MCC₁₁H₁₇NO179.26Reduced ketone (alcohol)

Future Research Directions

Several areas warrant further investigation regarding N-Boc-4-carboxy-Mephedrone Methyl Ester:

  • Pharmacokinetic Studies: Investigation of how the N-Boc and methyl ester modifications affect absorption, distribution, metabolism, and excretion compared to unprotected metabolites.

  • Receptor Binding Profiles: Detailed characterization of its interactions with monoamine transporters and other potential biological targets.

  • Metabolic Stability: Assessment of the compound's stability in various biological matrices, including information on whether esterases can hydrolyze the methyl ester while leaving the N-Boc protection intact.

  • Synthetic Applications: Exploration of its utility as an intermediate in the synthesis of novel cathinone derivatives with tailored pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator